5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine
Overview
Description
5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine is a porphyrin derivative known for its unique structural and chemical properties Porphyrins are a group of organic compounds, essential in various biological systems, such as hemoglobin and chlorophyll
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets in a complex manner that requires further investigation .
Biochemical Pathways
The compound likely influences multiple pathways, given its complex structure and potential interactions with various targets .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .
Result of Action
These effects would be dependent on the compound’s targets and mode of action .
Action Environment
Such factors could include pH, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine plays a pivotal role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the porphyrin ring to the active site of the enzyme, facilitating or inhibiting its activity. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in photodynamic therapy, this compound can generate reactive oxygen species (ROS) upon light activation, leading to cell death in targeted cancer cells. This process involves the disruption of cellular membranes, DNA damage, and the induction of apoptosis. Moreover, this compound can affect mitochondrial function, further influencing cellular energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is its ability to bind to biomolecules, such as proteins and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the context. For instance, the compound can inhibit the activity of certain proteases by binding to their active sites. Additionally, it can induce changes in gene expression by interacting with transcription factors or DNA itself. These interactions can lead to the upregulation or downregulation of specific genes, thereby altering cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, especially when exposed to light and oxygen. This degradation can lead to a decrease in its efficacy in photodynamic therapy. Long-term studies in vitro and in vivo have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of antioxidant defenses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively induce photodynamic effects without significant toxicity. At higher doses, toxic effects can be observed, including damage to healthy tissues and organs. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions. These findings underscore the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For instance, it can inhibit the activity of certain oxidases, leading to changes in the levels of reactive oxygen species and other metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through endocytosis and distributed to different cellular compartments. It has been observed to accumulate in mitochondria, where it can exert its effects on cellular metabolism. Additionally, binding proteins in the bloodstream can facilitate its transport to target tissues, enhancing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can generate reactive oxygen species upon light activation. This localization is essential for its role in photodynamic therapy, as it ensures that the compound is in close proximity to its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine typically involves the condensation of pyrrole with 4-aminobenzaldehyde under acidic conditions. The reaction is often carried out in a solvent such as propionic acid, which facilitates the formation of the porphyrin ring. The reaction mixture is then heated to promote cyclization and formation of the porphyrin core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aminophenyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce fully reduced porphyrin derivatives.
Scientific Research Applications
5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex porphyrin derivatives and coordination compounds.
Biology: The compound is studied for its potential in photodynamic therapy, where it can be used to target and destroy cancer cells.
Medicine: Its ability to generate reactive oxygen species under light exposure makes it a candidate for antimicrobial treatments.
Industry: The compound is used in the development of sensors and catalysts due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin: Similar in structure but with hydroxy groups instead of amino groups.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Contains carboxyl groups, which influence its solubility and reactivity.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Features methoxy groups, affecting its electronic properties.
Uniqueness
5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine is unique due to the presence of amino groups, which enhance its ability to form hydrogen bonds and interact with various biological molecules. This makes it particularly useful in applications requiring strong interactions with proteins and other biomolecules.
Properties
IUPAC Name |
4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H34N8/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H,45-48H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPFNYFEIOZRLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H34N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801261827 | |
Record name | 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801261827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22112-84-1 | |
Record name | Tetra-(4-aminophenyl)porphyrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022112841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801261827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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